

physical appearance of (R)-1-Cbz-3-cyanopyrrolidine

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Compound of Interest

Compound Name: (R)-1-Cbz-3-cyanopyrrolidine

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An In-Depth Technical Guide to (R)-1-Cbz-3-cyanopyrrolidine

Abstract

(R)-1-Cbz-3-cyanopyrrolidine is a chiral building block of significant interest in medicinal chemistry and drug development. Its unique stereochemistry and bifunctional nature, featuring a protected amine and a versatile nitrile group, make it a valuable intermediate for synthesizing complex, biologically active molecules. This guide provides a comprehensive technical overview of its physical and chemical properties, predicted spectroscopic profile, a validated synthetic pathway, and robust analytical methodologies for quality control. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound for laboratory applications.

Introduction: The Role of a Chiral Synthon

In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, efficacy, and safety profile. **(R)-1-Cbz-3-cyanopyrrolidine** (Figure 1) emerges as a critical synthon in this context. The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmaceuticals. The (R)-configuration at the C3 position provides a fixed stereocenter, while the nitrile group serves as a versatile chemical handle, capable of being transformed into amines, carboxylic acids, or tetrazoles, thereby enabling the exploration of diverse chemical space. The benzyloxycarbonyl (Cbz) protecting

group ensures the stability of the pyrrolidine nitrogen, allowing for selective reactions at the nitrile position before its strategic removal under well-established conditions.

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Figure 1. Chemical Structure of **(R)-1-Cbz-3-cyanopyrrolidine**

Physicochemical Properties

The physical properties of a compound are foundational to its handling, storage, and application in synthetic chemistry. The data for **(R)-1-Cbz-3-cyanopyrrolidine**, compiled from various sources, are summarized in Table 1.

Appearance: The compound is typically described as a solid at room temperature[1]. Depending on the degree of purity and the method of isolation, its appearance can range from an off-white to a pale yellow solid. Some sources may describe it as a pale yellow to yellow-brown liquid, which could indicate the presence of impurities or residual solvent[2]. For analytical and synthetic purposes, the solid form is preferred.

Solubility: While extensive quantitative solubility data is not widely published, its structural analogue, (R)-1-Boc-3-cyanopyrrolidine, is noted to be soluble in organic solvents[3]. Based on its structure, which includes both polar (nitrile, carbamate) and nonpolar (benzyl group) moieties, **(R)-1-Cbz-3-cyanopyrrolidine** is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), acetone, and polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[4]. It is expected to have limited solubility in water and nonpolar solvents like hexanes.

Optical Rotation: Specific optical rotation data for **(R)-1-Cbz-3-cyanopyrrolidine** is not readily available in the reviewed literature. However, the closely related precursor, (R)-(-)-1-Cbz-3-aminopyrrolidine, is levorotatory, with a specific rotation $[\alpha]D$ of -2 to -4 degrees (c=1 in

methanol)[5]. It is therefore anticipated that **(R)-1-Cbz-3-cyanopyrrolidine** will also be levorotatory, though experimental verification is essential for batch-specific quality control.

Property	Data	Source(s)
Molecular Formula	C ₁₃ H ₁₄ N ₂ O ₂	[1]
Molecular Weight	230.26 g/mol	[1]
CAS Number	188846-99-3 (racemate), 329012-80-8 (R-isomer)	[1][2]
Appearance	Off-white to pale yellow solid	[1]
Melting Point	Data not available. Recommended: Experimental determination.	
Purity	Typically ≥97%	[1]
Solubility	Soluble in DCM, EtOAc, Acetone, DMSO, Methanol	[3][4]
Optical Rotation [α]D	Data not available. Expected to be levorotatory.	[5]

Spectroscopic Profile (Predicted)

Spectroscopic analysis is critical for structure verification and purity assessment. As experimental spectra are not consistently published, this section provides a predicted analysis based on the known chemical structure and established principles of NMR and IR spectroscopy[6][7][8].

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to be complex due to the presence of rotamers arising from restricted rotation around the carbamate C-N bond. This can lead to the broadening or splitting of signals associated with the pyrrolidine ring and the Cbz group.

- δ 7.40 - 7.30 ppm (m, 5H): A multiplet corresponding to the five aromatic protons of the phenyl ring on the Cbz group.
- δ 5.15 ppm (s, 2H): A singlet corresponding to the two benzylic protons (-O-CH₂-Ph). This signal may appear as two doublets if the protons are diastereotopic.
- δ 3.80 - 3.40 ppm (m, 4H): A series of complex multiplets corresponding to the four protons on the pyrrolidine ring at positions C2 and C5 (-N-CH₂- and -N-CH₂-CH(CN)).
- δ 3.30 - 3.10 ppm (m, 1H): A multiplet for the proton at the chiral center, C3 (-CH-CN).
- δ 2.40 - 2.20 ppm (m, 2H): A multiplet corresponding to the two protons on the pyrrolidine ring at position C4 (-CH-CH₂-CH₂).

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The carbon spectrum will also reflect the presence of rotamers.

- δ 154.5 ppm: Carbamate carbonyl carbon (C=O).
- δ 136.0 ppm: Quaternary aromatic carbon of the phenyl ring attached to the benzylic group.
- δ 128.6, 128.2, 128.0 ppm: Aromatic carbons of the phenyl ring.
- δ 121.0 ppm: Nitrile carbon (-C≡N).
- δ 67.5 ppm: Benzylic carbon (-O-CH₂-Ph).
- δ 45-55 ppm: Pyrrolidine ring carbons at C2 and C5. These are often split due to rotamers.
- δ 30-35 ppm: Pyrrolidine ring carbon at C4.
- δ 25-30 ppm: Pyrrolidine ring carbon at C3 (the chiral center).

Predicted Infrared (IR) Spectrum

The IR spectrum provides clear confirmation of the key functional groups.

- 3050-3030 cm⁻¹: Aromatic C-H stretching.

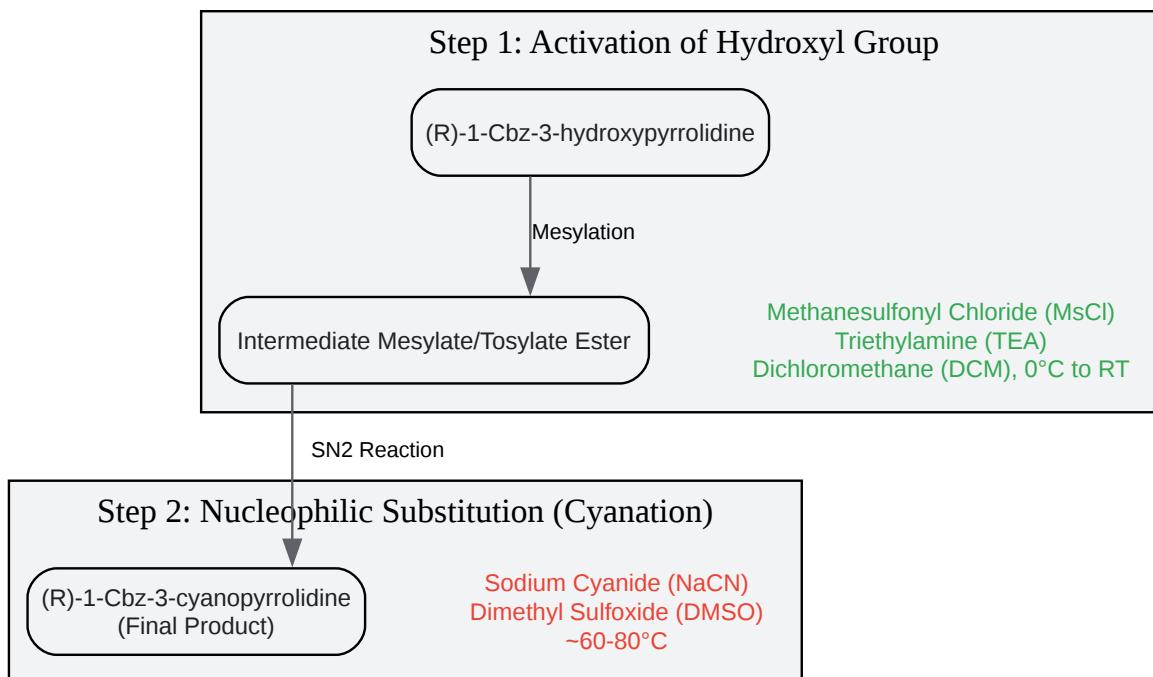
- 2980-2850 cm^{-1} : Aliphatic C-H stretching from the pyrrolidine and benzyl groups.
- \sim 2250 cm^{-1} : A sharp, medium-intensity absorption characteristic of the nitrile (C≡N) stretch[7]. The intensity of this peak is crucial for monitoring the conversion from a hydroxyl precursor.
- \sim 1700 cm^{-1} : A strong, sharp absorption corresponding to the carbamate carbonyl (C=O) stretch[7].
- \sim 1420 cm^{-1} : Absorption from the C-N stretching of the carbamate.
- \sim 1230 cm^{-1} : C-O stretching of the carbamate.
- 750-700 cm^{-1} : Bending vibrations characteristic of a monosubstituted benzene ring.

Synthesis and Purification

A reliable and scalable synthesis is essential for the practical application of **(R)-1-Cbz-3-cyanopyrrolidine**. A chemically robust and logical approach involves a two-step conversion from the commercially available (R)-1-Cbz-3-hydroxypyrrrolidine. This method avoids harsh conditions that could risk racemization.

Synthetic Workflow

The synthesis proceeds via activation of the hydroxyl group to form a good leaving group (e.g., a mesylate or tosylate), followed by an $\text{S}_{\text{n}}2$ nucleophilic substitution with a cyanide salt.



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Diagram 1: Synthetic workflow for **(R)-1-Cbz-3-cyanopyrrolidine**.

Experimental Protocol: Synthesis

Rationale: This protocol uses methanesulfonyl chloride for activation as mesylates are highly reactive leaving groups. Triethylamine acts as a base to neutralize the HCl byproduct. The subsequent S_N2 reaction is performed in DMSO, a polar aprotic solvent that effectively solvates the sodium cation, leaving a "naked" and highly nucleophilic cyanide anion, which promotes a fast and efficient reaction while minimizing side reactions.

Materials:

- (R)-1-Cbz-3-hydroxypyrrolidine (1.0 eq)
- Methanesulfonyl chloride (1.2 eq)
- Triethylamine (1.5 eq)

- Sodium cyanide (1.5 eq)
- Dichloromethane (DCM), anhydrous
- Dimethyl sulfoxide (DMSO), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Activation:
 - Dissolve (R)-1-Cbz-3-hydroxypyrrolidine in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.
 - Cool the solution to 0°C using an ice bath.
 - Slowly add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
 - Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
 - Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO_3 , and brine.
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. The crude mesylate is typically used in the next step without further purification.
- Cyanation:
 - Dissolve the crude mesylate from the previous step in anhydrous DMSO.

- Add sodium cyanide in one portion. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
- Heat the mixture to 60-80°C and stir for 4-12 hours, monitoring by TLC for the formation of the product.
- After completion, cool the reaction to room temperature and dilute with a large volume of water.
- Extract the aqueous mixture multiple times with ethyl acetate.
- Combine the organic extracts and wash thoroughly with brine to remove residual DMSO.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification

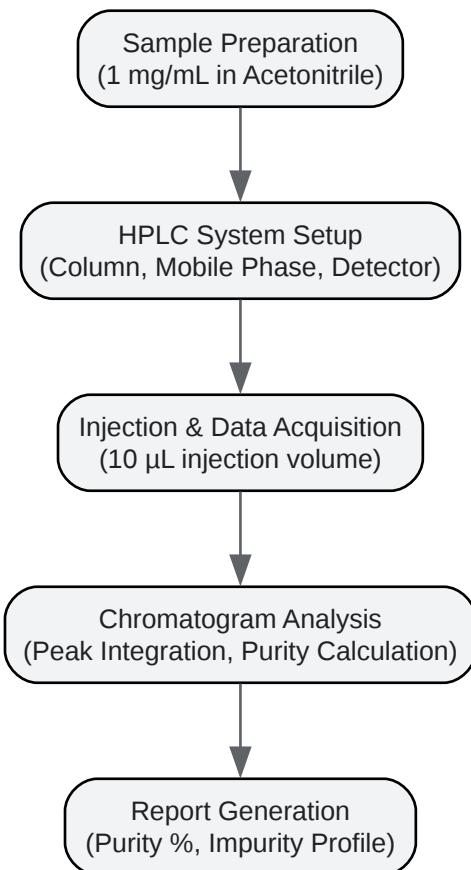
The crude **(R)-1-Cbz-3-cyanopyrrolidine** is typically purified by flash column chromatography on silica gel.

- Stationary Phase: Silica gel (230-400 mesh).
- Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30-40% EtOAc) is generally effective.
- Analysis: Fractions are collected and analyzed by TLC. Those containing the pure product are combined and concentrated under reduced pressure to afford the final compound as an off-white to pale yellow solid.

Quality Control & Analytical Methods

Ensuring the purity and identity of **(R)-1-Cbz-3-cyanopyrrolidine** is critical. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing chemical purity.

HPLC Analysis Workflow



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Diagram 2: Standard workflow for HPLC purity analysis.

Detailed HPLC Protocol for Purity Analysis

Rationale: This reverse-phase HPLC method utilizes a C18 column, which separates compounds based on their hydrophobicity. The Cbz-protected pyrrolidine is sufficiently nonpolar to be retained. A mobile phase of acetonitrile and water provides the necessary polarity gradient for elution. Trifluoroacetic acid (TFA) is added to improve peak shape by suppressing the ionization of any free silanol groups on the silica support and ensuring that any acidic or basic impurities are protonated. UV detection at 254 nm is ideal due to the strong absorbance of the phenyl ring in the Cbz group^{[9][10]}.

Parameter	Condition
Column	C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Gradient	0-20 min: 30% B to 90% B 20-25 min: Hold at 90% B 25-26 min: 90% B to 30% B 26-30 min: Hold at 30% B (re-equilibration)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	UV at 254 nm
Injection Volume	10 µL
Sample Preparation	1 mg/mL solution in Acetonitrile
Run Time	30 minutes

Data Interpretation: A successful analysis will show a single major peak corresponding to **(R)-1-Cbz-3-cyanopyrrolidine**. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. For enantiomeric purity analysis, a chiral HPLC method (e.g., using a Chiralpak column) would be required.

Handling, Storage, and Safety

Handling:

- As with all nitrile-containing compounds, **(R)-1-Cbz-3-cyanopyrrolidine** should be handled in a well-ventilated chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
- Avoid inhalation of dust and contact with skin and eyes.

Storage:

- Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids, bases, and oxidizing agents.
- For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.

Safety:

- While a specific safety data sheet (SDS) for this exact compound may be limited, compounds with similar structures are known to be harmful if swallowed or inhaled.
- In case of accidental contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.

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